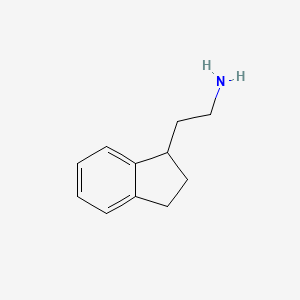
2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine
Overview
Description
“2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine” is a chemical compound with the molecular formula C11H15N . It is a symmetrical tertiary amine.
Synthesis Analysis
The synthesis of “this compound” involves different chemical reactions such as reductive amination, oxidation, and reduction. The compound can be synthesized using a wide range of methods and reagents such as sodium borohydride, hydrogen gas, and palladium catalysts.Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C11H15N . The molecular weight of this compound is 161.24 g/mol.Scientific Research Applications
Polymerizable Molecules Synthesis
The compound 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine has been utilized in the synthesis of diverse polymerizable molecules. A study by Watanabe et al. (2010) demonstrated the use of a [2 + 2 + 2] cycloaddition reaction, catalyzed by a dipimp/CoCl2·6H2O/Zn reagent, to create monomers with a 2,3-dihydro-1H-indene core structure. These monomers have potential applications in the creation of new polymers (Watanabe et al., 2010).
Asymmetric Hydrogenation
Maj et al. (2016) explored the asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and derivatives to produce optically active amines. This research highlights the compound's role in producing chiral amines, which are important in various chemical syntheses (Maj et al., 2016).
Synthesis of Pyrimidine-Containing Compounds
Kochia et al. (2019) conducted a study on the synthesis of pyrimidine-containing compounds using this compound derivatives. This research contributes to the development of compounds with potential pharmacological interest (Kochia et al., 2019).
Eco-friendly Synthesis
Mathew et al. (2010) developed an eco-friendly synthesis method involving this compound. They produced a series of dihydro-2H-benzo and naphtho-1,3-oxazine derivatives through an eco-friendly Mannich type condensation-cyclization reaction, demonstrating the compound's versatility in greener chemical processes (Mathew et al., 2010).
Synthesis of Indene Derivatives
Magar and Lee (2013) reported on the synthesis of diverse indene derivatives from 1-diazonaphthalen-2(1H)-ones via thermal cascade reactions involving this compound. This study provides insights into the synthesis of functionally diverse indene derivatives (Magar & Lee, 2013).
Ligand Precursors for Titanium Complexes
Ross et al. (2015) synthesized various indenylethylamines using 2-(1H-inden-1-yl)ethan-1-amine derivatives. These compounds were used as ligand precursors for titanium complexes, indicating potential applications in catalysis (Ross et al., 2015).
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLYVTCAUKHNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B3012605.png)
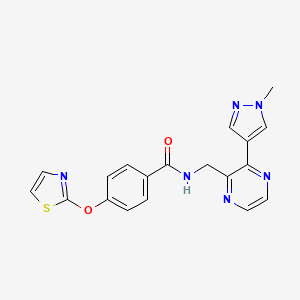
![3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid](/img/structure/B3012610.png)
![5-(5-Chloropyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B3012612.png)
![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)
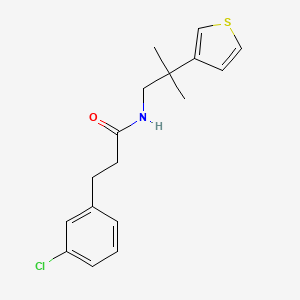

![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)

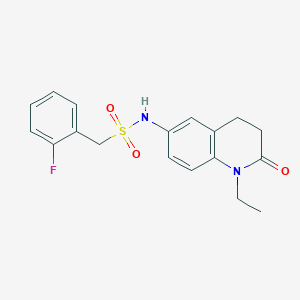
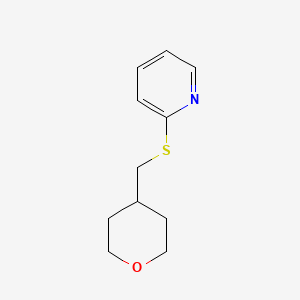
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)